Cas no 197245-19-5 (N-Bsmoc-L-phenylalanine)

N-Bsmoc-L-phenylalanine 化学的及び物理的性質
名前と識別子
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- N-Bsmoc-L-phenylalanine
- N-(Benzo[b]thiophenesulphone-2-methoxycarbonyl)-L-phenylalanine~Bsmoc-Phe-OH
- (2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid
- N-{[(1,1-dioxido-1-benzothiophen-2-yl)methoxy]carbonyl}-L-phenylalanine
- Bsmoc-Phe-OH
- N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-phenylalanine
- L-Phenylalanine, N-[[(1,1-dioxidobenzo[b]thien-2-yl)methoxy]carbonyl]-
- (((1,1-Dioxidobenzo[b]thiophen-2-yl)methoxy)carbonyl)-L-phenylalanine
- AKOS024286926
- DTXSID50428831
- 197245-19-5
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- MDL: MFCD03792475
- インチ: InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1
- InChIKey: DWLKZXPISLVRER-INIZCTEOSA-N
- ほほえんだ: O=C(O)[C@@H](NC(OCC1=CC2=CC=CC=C2S1(=O)=O)=O)CC3=CC=CC=C3
- BRN: 8282210
計算された属性
- せいみつぶんしりょう: 387.07771
- どういたいしつりょう: 387.07765844g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 118Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.427
- ゆうかいてん: 167-169°C
- ふってん: 670.5°Cat760mmHg
- フラッシュポイント: 359.3°C
- 屈折率: 1.637
- PSA: 109.77
- LogP: 3.52210
- ようかいせい: 水に溶けない
N-Bsmoc-L-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19741-1g |
N-Bsmoc-L-phenylalanine, 97% |
197245-19-5 | 97% | 1g |
¥1357.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19741-5g |
N-Bsmoc-L-phenylalanine, 97% |
197245-19-5 | 97% | 5g |
¥4830.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19741-250mg |
N-Bsmoc-L-phenylalanine, 97% |
197245-19-5 | 97% | 250mg |
¥475.00 | 2023-02-26 |
N-Bsmoc-L-phenylalanine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
N-Bsmoc-L-phenylalanineに関する追加情報
Research Brief on N-Bsmoc-L-phenylalanine (CAS: 197245-19-5) and Its Applications in Chemical Biology and Pharmaceutical Research
N-Bsmoc-L-phenylalanine (CAS: 197245-19-5) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. The Bsmoc (2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl) protecting group offers enhanced stability and selectivity, making it a valuable tool in solid-phase peptide synthesis (SPPS). Recent studies have highlighted its role in the development of novel therapeutics, particularly in the context of targeted drug delivery and bioactive peptide design.
One of the key advantages of N-Bsmoc-L-phenylalanine is its compatibility with mild deprotection conditions, which minimizes side reactions and improves yield in peptide synthesis. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of cyclic peptides with enhanced bioavailability. The study utilized N-Bsmoc-L-phenylalanine as a building block to construct peptide libraries, which were subsequently screened for anticancer activity. The results indicated significant potential for this derivative in oncology drug discovery.
Another notable application of N-Bsmoc-L-phenylalanine is in the field of bioconjugation. A 2024 study in Bioconjugate Chemistry explored its use in the site-specific modification of proteins, enabling the development of antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The researchers reported that the Bsmoc group's steric hindrance and stability under physiological conditions contributed to higher conjugation efficiency and reduced aggregation.
In addition to its synthetic utility, N-Bsmoc-L-phenylalanine has been investigated for its role in prodrug design. A recent preprint on bioRxiv (2024) described its incorporation into prodrugs of tyrosine kinase inhibitors, which exhibited enhanced solubility and controlled release profiles. This approach holds promise for overcoming the limitations of conventional small-molecule therapeutics, particularly in terms of bioavailability and toxicity.
Looking ahead, the versatility of N-Bsmoc-L-phenylalanine is expected to drive further innovation in chemical biology and drug development. Ongoing research is exploring its potential in CRISPR-Cas9 delivery systems and mRNA therapeutics, where precise control over molecular interactions is critical. As the demand for peptide-based and bioconjugate therapeutics grows, N-Bsmoc-L-phenylalanine is poised to remain a cornerstone of synthetic strategies in the pharmaceutical industry.
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